molecular formula C12H18N2O3S B12689319 Acetamide, N-hexyl-N-(2-nitro-3-thienyl)- CAS No. 122777-71-3

Acetamide, N-hexyl-N-(2-nitro-3-thienyl)-

Cat. No.: B12689319
CAS No.: 122777-71-3
M. Wt: 270.35 g/mol
InChI Key: LJKMIELWDIVIFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetamide, N-hexyl-N-(2-nitro-3-thienyl)-: is a chemical compound with the molecular formula C12H18N2O3S It is characterized by the presence of an acetamide group, a hexyl chain, and a nitro-substituted thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, N-hexyl-N-(2-nitro-3-thienyl)- typically involves the reaction of hexylamine with 2-nitro-3-thiophenecarboxylic acid chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitro group in Acetamide, N-hexyl-N-(2-nitro-3-thienyl)- can undergo reduction to form the corresponding amine.

    Reduction: The compound can be reduced using common reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nitric acid (HNO3) for nitration, bromine (Br2) for bromination.

Major Products Formed:

    Reduction: Formation of N-hexyl-N-(2-amino-3-thienyl)acetamide.

    Substitution: Formation of various substituted thiophene derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry: Acetamide, N-hexyl-N-(2-nitro-3-thienyl)- is used as a building block in organic synthesis. Its unique structure allows for the creation of various derivatives that can be used in further chemical reactions.

Biology: In biological research, this compound can be used as a probe to study the interactions of nitro-substituted thiophenes with biological molecules. It may also serve as a precursor for the synthesis of biologically active compounds.

Medicine: Potential applications in medicine include the development of new drugs. The nitro group can be reduced to an amine, which can then be modified to create compounds with potential therapeutic effects.

Industry: In the industrial sector, Acetamide, N-hexyl-N-(2-nitro-3-thienyl)- can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of Acetamide, N-hexyl-N-(2-nitro-3-thienyl)- involves its interaction with molecular targets in biological systems. The nitro group can undergo reduction to form reactive intermediates that can interact with proteins, DNA, and other biomolecules. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes.

Comparison with Similar Compounds

    Acetamide, N-hexyl-N-(2-thienyl)-: Lacks the nitro group, making it less reactive in certain chemical reactions.

    Acetamide, N-hexyl-N-(3-nitro-2-thienyl)-: Similar structure but with the nitro group in a different position, leading to different reactivity and biological activity.

    Acetamide, N-hexyl-N-(2-nitrophenyl)-: Contains a phenyl ring instead of a thiophene ring, resulting in different chemical and biological properties.

Uniqueness: Acetamide, N-hexyl-N-(2-nitro-3-thienyl)- is unique due to the presence of both a nitro group and a thiophene ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

122777-71-3

Molecular Formula

C12H18N2O3S

Molecular Weight

270.35 g/mol

IUPAC Name

N-hexyl-N-(2-nitrothiophen-3-yl)acetamide

InChI

InChI=1S/C12H18N2O3S/c1-3-4-5-6-8-13(10(2)15)11-7-9-18-12(11)14(16)17/h7,9H,3-6,8H2,1-2H3

InChI Key

LJKMIELWDIVIFR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN(C1=C(SC=C1)[N+](=O)[O-])C(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.